3-(Chloromethyl)-3-methylhept-1-ene
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Overview
Description
3-(Chloromethyl)-3-methylhept-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methylhept-1-ene typically involves the chloromethylation of 3-methylhept-1-ene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-methylhept-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives like amines or ethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
3-(Chloromethyl)-3-methylhept-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-methylhept-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and applications .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Another compound with a chloromethyl group, used in different applications.
Uniqueness
3-(Chloromethyl)-3-methylhept-1-ene is unique due to its aliphatic structure combined with the reactive chloromethyl group, making it versatile for various chemical transformations and applications .
Properties
Molecular Formula |
C9H17Cl |
---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
3-(chloromethyl)-3-methylhept-1-ene |
InChI |
InChI=1S/C9H17Cl/c1-4-6-7-9(3,5-2)8-10/h5H,2,4,6-8H2,1,3H3 |
InChI Key |
VDFCDTMJGYIINA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CCl)C=C |
Origin of Product |
United States |
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